molecular formula C10H11ClN4 B1651775 5-Chloromethyl-1-phenethyl-1H-tetrazole CAS No. 1340222-64-1

5-Chloromethyl-1-phenethyl-1H-tetrazole

Cat. No.: B1651775
CAS No.: 1340222-64-1
M. Wt: 222.67
InChI Key: BBBVJRYBOJQWDN-UHFFFAOYSA-N
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Description

5-Chloromethyl-1-phenethyl-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloromethyl-1-phenethyl-1H-tetrazole typically involves the reaction of benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures (120-130°C) for several hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-Chloromethyl-1-phenethyl-1H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation may lead to the formation of a tetrazole oxide.

Scientific Research Applications

5-Chloromethyl-1-phenethyl-1H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloromethyl-1-phenethyl-1H-tetrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with cellular receptors. The tetrazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The chloromethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert therapeutic effects .

Comparison with Similar Compounds

    5-Phenyl-1H-tetrazole: Similar in structure but lacks the chloromethyl group.

    5-Chloro-1-phenyl-1H-tetrazole: Similar but with a phenyl group instead of a phenethyl group.

Uniqueness: 5-Chloromethyl-1-phenethyl-1H-tetrazole is unique due to the presence of both the chloromethyl and phenethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(chloromethyl)-1-(2-phenylethyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c11-8-10-12-13-14-15(10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBVJRYBOJQWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NN=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001233638
Record name 1H-Tetrazole, 5-(chloromethyl)-1-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340222-64-1
Record name 1H-Tetrazole, 5-(chloromethyl)-1-(2-phenylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1340222-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Tetrazole, 5-(chloromethyl)-1-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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